molecular formula C13H18BrN B13972226 (R)-1-benzyl-3-(2-bromoethyl)pyrrolidine

(R)-1-benzyl-3-(2-bromoethyl)pyrrolidine

Cat. No.: B13972226
M. Wt: 268.19 g/mol
InChI Key: XZCHWGJKCVLKTL-ZDUSSCGKSA-N
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Description

®-1-Benzyl-3-(2-bromoethyl)pyrrolidine is a chiral compound belonging to the class of pyrrolidines It features a pyrrolidine ring substituted with a benzyl group at the 1-position and a 2-bromoethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-benzyl-3-(2-bromoethyl)pyrrolidine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Introduction of the 2-Bromoethyl Group: The 2-bromoethyl group can be introduced through a nucleophilic substitution reaction using 2-bromoethanol or 2-bromoethylamine.

Industrial Production Methods: Industrial production methods for ®-1-benzyl-3-(2-bromoethyl)pyrrolidine may involve optimized reaction conditions, such as:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions: ®-1-Benzyl-3-(2-bromoethyl)pyrrolidine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of carbonyl or carboxyl groups.

    Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reaction conditions may involve the use of bases and solvents like dimethylformamide or tetrahydrofuran.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

    Nucleophilic Substitution: Products include derivatives with new functional groups replacing the bromoethyl group.

    Oxidation: Products may include aldehydes, ketones, or carboxylic acids.

    Reduction: Products include the corresponding ethyl-substituted pyrrolidine.

Scientific Research Applications

®-1-Benzyl-3-(2-bromoethyl)pyrrolidine has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.

    Biological Studies: It is used in studies to understand its interactions with biological targets.

    Industrial Applications: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-benzyl-3-(2-bromoethyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromoethyl group can act as an electrophile, participating in covalent bonding with nucleophilic sites on biological molecules.

Comparison with Similar Compounds

    ®-1-Benzyl-3-(2-chloroethyl)pyrrolidine: Similar structure but with a chloroethyl group instead of a bromoethyl group.

    ®-1-Benzyl-3-(2-hydroxyethyl)pyrrolidine: Similar structure but with a hydroxyethyl group instead of a bromoethyl group.

    ®-1-Benzyl-3-(2-iodoethyl)pyrrolidine: Similar structure but with an iodoethyl group instead of a bromoethyl group.

Uniqueness: ®-1-Benzyl-3-(2-bromoethyl)pyrrolidine is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and potential for further functionalization compared to its chloro, hydroxy, and iodo analogs.

Properties

Molecular Formula

C13H18BrN

Molecular Weight

268.19 g/mol

IUPAC Name

(3R)-1-benzyl-3-(2-bromoethyl)pyrrolidine

InChI

InChI=1S/C13H18BrN/c14-8-6-13-7-9-15(11-13)10-12-4-2-1-3-5-12/h1-5,13H,6-11H2/t13-/m0/s1

InChI Key

XZCHWGJKCVLKTL-ZDUSSCGKSA-N

Isomeric SMILES

C1CN(C[C@H]1CCBr)CC2=CC=CC=C2

Canonical SMILES

C1CN(CC1CCBr)CC2=CC=CC=C2

Origin of Product

United States

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